3-(2-Chlorophenyl)-4-fluorobenzaldehyde
Description
3-(2-Chlorophenyl)-4-fluorobenzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-chlorophenyl group at position 3 and a fluorine atom at position 4. The compound’s reactivity and applications are influenced by the electron-withdrawing chlorine and fluorine substituents, which modulate electronic effects and steric interactions.
Properties
Molecular Formula |
C13H8ClFO |
|---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-12-4-2-1-3-10(12)11-7-9(8-16)5-6-13(11)15/h1-8H |
InChI Key |
OCPHIWBHZSLXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C=O)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural and Commercial Attributes of Analogous Benzaldehydes
Notes:
- Substituent Effects: Electron-Withdrawing Groups (Cl, F, CF₃): These groups reduce electron density on the aromatic ring, altering reactivity in nucleophilic/electrophilic reactions. For example, trifluoromethyl (CF₃) groups in 3-(4-Chloro-2-(trifluoromethyl)phenyl)benzaldehyde enhance stability but may reduce solubility in polar solvents compared to hydroxyl-containing analogs . ~234.66 g/mol for the target compound) .
- Positional Isomerism : The placement of substituents significantly impacts steric and electronic profiles. For instance, 4-(3-Chloro-2-fluorophenyl)benzaldehyde has adjacent Cl and F substituents, which may induce steric hindrance or dipole interactions absent in the target compound .
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